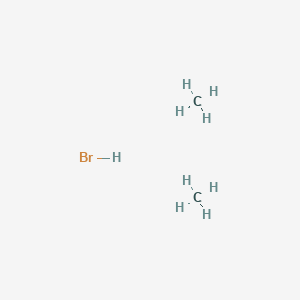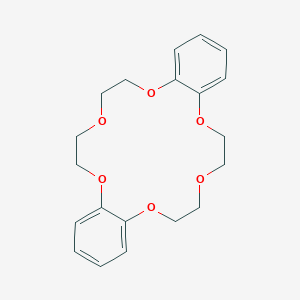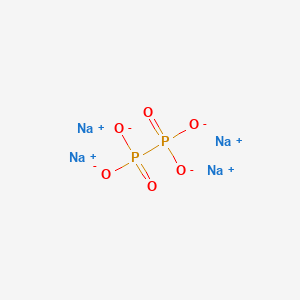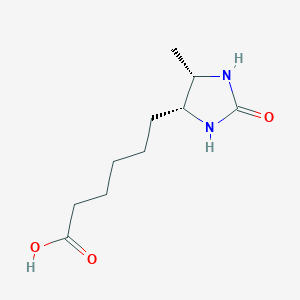
Praseodymium silicide (PrSi2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium silicide is a compound composed of praseodymium and silicon, with the chemical formula PrSi2. It crystallizes in a tetragonal structure and is known for its unique magnetic and electronic properties. Praseodymium silicide is part of the rare-earth silicides family, which are compounds formed between rare-earth elements and silicon.
Vorbereitungsmethoden
Praseodymium silicide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. In solid-state reactions, praseodymium and silicon powders are mixed and heated to high temperatures in an inert atmosphere to form the silicide. Chemical vapor deposition involves the reaction of praseodymium chloride with silane gas at elevated temperatures, resulting in the deposition of praseodymium silicide on a substrate.
Industrial production of praseodymium silicide typically involves the reduction of praseodymium oxide with silicon in a high-temperature furnace. This method ensures the formation of high-purity praseodymium silicide suitable for various applications.
Analyse Chemischer Reaktionen
Praseodymium silicide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to oxygen at elevated temperatures, praseodymium silicide forms praseodymium oxide and silicon dioxide.
Reduction: Praseodymium silicide can be reduced back to its elemental components using strong reducing agents such as hydrogen gas.
Substitution: In the presence of halogens, praseodymium silicide can undergo substitution reactions to form praseodymium halides and silicon halides.
Common reagents used in these reactions include oxygen, hydrogen, and halogen gases. The major products formed from these reactions are praseodymium oxide, silicon dioxide, praseodymium halides, and silicon halides.
Wissenschaftliche Forschungsanwendungen
Praseodymium silicide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In the field of materials science, praseodymium silicide is utilized in the development of high-temperature and corrosion-resistant materials.
In the electronics industry, praseodymium silicide is employed in the fabrication of semiconductors and integrated circuits. Its excellent electrical conductivity and stability make it an ideal material for use in microelectronics. Additionally, praseodymium silicide is used in the production of thermoelectric materials, which convert heat into electrical energy.
Wirkmechanismus
The mechanism by which praseodymium silicide exerts its effects is primarily related to its electronic structure and bonding characteristics. Praseodymium atoms in the silicide are bonded to silicon atoms, forming a three-dimensional network. This structure allows for efficient electron transport, contributing to the compound’s high electrical conductivity.
The molecular targets and pathways involved in the action of praseodymium silicide include its interaction with other elements and compounds in various chemical reactions. The unique electronic configuration of praseodymium allows it to participate in a wide range of chemical processes, making it a versatile compound in scientific research.
Vergleich Mit ähnlichen Verbindungen
Praseodymium silicide can be compared with other rare-earth silicides, such as neodymium silicide, gadolinium silicide, and samarium silicide. While these compounds share similar structural characteristics, praseodymium silicide is unique in its magnetic properties. Unlike other rare-earth silicides, which may exhibit antiferromagnetic or ferromagnetic ordering, praseodymium silicide is paramagnetic at temperatures above 1 K.
Similar compounds include:
- Neodymium silicide (NdSi2)
- Gadolinium silicide (GdSi2)
- Samarium silicide (SmSi2)
- Cerium silicide (CeSi2)
Praseodymium silicide stands out due to its specific electronic and magnetic properties, making it a valuable material for various advanced applications.
Eigenschaften
InChI |
InChI=1S/Pr.2Si |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMRYZQUCFDADZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Pr]=[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12066-83-0 |
Source


|
| Record name | Praseodymium silicide (PrSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














